molecular formula C11H11BrClNO3S3 B2725373 5-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide CAS No. 2034530-20-4

5-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide

Cat. No. B2725373
CAS RN: 2034530-20-4
M. Wt: 416.75
InChI Key: QSJBWHXNULMXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that belongs to the class of thiophene compounds.

Scientific Research Applications

CCR4 Receptor Antagonists Development

The identification of N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1 as a hit in a CCR4 receptor antagonist high-throughput screen (HTS) marks a significant advance. This discovery facilitated the rapid development of potent CCR4 receptor antagonist candidate drugs, showcasing the compound's pivotal role in therapeutic agent development against diseases modulated by the CCR4 receptor (Kindon et al., 2017).

Antimicrobial and Biofilm Formation Reduction

Research on thiophene derivatives, including those structurally related to the subject compound, demonstrates their potential in reducing biofilm formation by marine bacteria and their antimicrobial properties. This highlights the chemical's relevance in addressing microbial resistance and its applications in marine biology and environmental science (Benneche et al., 2011).

Synthesis and Derivatization for Sulfonamides

The synthetic pathways and derivatization methods for producing various sulfonamide derivatives from related thiophene compounds have been detailed, emphasizing the chemical's versatility in creating diverse molecular structures for further scientific exploration (Hartman & Halczenko, 1990).

Photosensitizers for Photodynamic Therapy

The compound's derivatives have been investigated for their spectroscopic, photophysical, and photochemical properties, particularly in the context of photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties position them as potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Ocular Hypotensive Activity in Glaucoma Models

The evaluation of thiophene sulfonamide derivatives for their topical ocular hypotensive activity demonstrates the compound's potential in glaucoma treatment. Through structural modifications to optimize inhibitory potency against carbonic anhydrase and water solubility, significant advancements in glaucoma therapy research have been made (Prugh et al., 1991).

properties

IUPAC Name

5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO3S3/c1-17-7(8-2-4-10(13)18-8)6-14-20(15,16)11-5-3-9(12)19-11/h2-5,7,14H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJBWHXNULMXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.